- Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR, Journal of Pharmaceutical and Biomedical Analysis, 2011, 56(2), 256-263

Cas no 914613-36-8 (2H-2-Ethyl Candesartan Cilexetil)

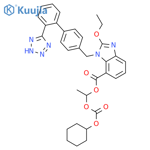

914613-36-8 structure

商品名:2H-2-Ethyl Candesartan Cilexetil

CAS番号:914613-36-8

MF:C35H38N6O6

メガワット:638.712828159332

CID:996426

2H-2-Ethyl Candesartan Cilexetil 化学的及び物理的性質

名前と識別子

-

- 2H-2-Ethyl Candesartan Cilexetil

- 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

- CANDESARTAN CILEXETIL N2-ETHYL IMPURITY

- 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate

- 2-Ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester

- 2-N-ethyl CNS

- UNII-ZRT0P1L622

- 2-Ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester

- 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate (ACI)

- CandesartanImpurity12

-

- インチ: 1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3

- InChIKey: IPKUBVHJAZIDCZ-UHFFFAOYSA-N

- ほほえんだ: O=C(OC1CCCCC1)OC(C)OC(C1C2=C(N=C(N2CC2C=CC(C3C(C4=NN(CC)N=N4)=CC=CC=3)=CC=2)OCC)C=CC=1)=O

計算された属性

- せいみつぶんしりょう: 638.28500

じっけんとくせい

- 密度みつど: 1.32

- ゆうかいてん: 97-99°C

- PSA: 132.48000

- LogP: 6.81240

2H-2-Ethyl Candesartan Cilexetil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-497066-5 mg |

2H-2-Ethyl-d5 candesartan cilexetil, |

914613-36-8 | 5mg |

¥2,708.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1087869-10MG |

Candesartan cilexetil Related Compound F |

914613-36-8 | 10mg |

¥10902.39 | 2023-09-08 | ||

| A2B Chem LLC | AH90185-250mg |

2H-2-Ethyl Candesartan Cilexetil |

914613-36-8 | 250mg |

$1794.00 | 2024-07-18 | ||

| TRC | E900875-250mg |

2H-2-Ethyl Candesartan Cilexetil |

914613-36-8 | 250mg |

$ 1748.00 | 2023-09-07 | ||

| TRC | E900875-25mg |

2H-2-Ethyl Candesartan Cilexetil |

914613-36-8 | 25mg |

$ 230.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-491433-50mg |

2H-2-Ethyl Candesartan Cilexetil, |

914613-36-8 | 50mg |

¥3610.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-497066-5mg |

2H-2-Ethyl-d5 candesartan cilexetil, |

914613-36-8 | 5mg |

¥2708.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1087869-10MG |

914613-36-8 | 10MG |

¥15211.09 | 2023-01-05 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-491433-50 mg |

2H-2-Ethyl Candesartan Cilexetil, |

914613-36-8 | 50mg |

¥3,610.00 | 2023-07-11 | ||

| A2B Chem LLC | AH90185-25mg |

2H-2-Ethyl Candesartan Cilexetil |

914613-36-8 | 25mg |

$345.00 | 2024-07-18 |

2H-2-Ethyl Candesartan Cilexetil 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 - 4 h, heated; cooled

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt

1.2 24 h, rt

1.2 24 h, rt

リファレンス

- Identification, synthesis and structural determination of some impurities of candesartan cilexetil, Collection of Czechoslovak Chemical Communications, 2009, 74(2), 347-362

合成方法 3

はんのうじょうけん

1.1 Solvents: Acetonitrile , Water ; 10 h, reflux; 2 h, rt; 10 h, rt

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt

2.2 24 h, rt

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt

2.2 24 h, rt

リファレンス

- Identification, synthesis and structural determination of some impurities of candesartan cilexetil, Collection of Czechoslovak Chemical Communications, 2009, 74(2), 347-362

2H-2-Ethyl Candesartan Cilexetil Raw materials

2H-2-Ethyl Candesartan Cilexetil Preparation Products

2H-2-Ethyl Candesartan Cilexetil 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

914613-36-8 (2H-2-Ethyl Candesartan Cilexetil) 関連製品

- 145040-37-5(Candesartan cilexetil)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量